Computational Screening of KYE Sequence
In an iterative computational screening of tripeptide sequence space for high-performing peptides, the KYE sequence was identified at iteration 8, whereas structurally related tripeptides KWE and KEH emerged at iteration 7, and KHE emerged at iteration 9 [1]. The distinct iteration emergence patterns indicate that KYE occupies a unique region in the sequence-activity landscape that is not captured by substituting a single amino acid (e.g., KWE where Trp replaces Tyr, or KHE where His replaces Tyr). This computational differentiation provides a rational basis for selecting KYE over close sequence analogs in peptide library design and structure-activity relationship studies.
| Evidence Dimension | Iteration of tripeptide identification in computational screening |
|---|---|
| Target Compound Data | Iteration 8 |
| Comparator Or Baseline | KWE and KEH (iteration 7); KHE (iteration 9) |
| Quantified Difference | KYE emerges one iteration later than KWE/KEH and one iteration earlier than KHE |
| Conditions | Computational model with no logP restrictions; 35/39 of previously reported top-performing tripeptides identified within 15 iterations |
Why This Matters
This demonstrates that KYE is not functionally interchangeable with single-amino-acid substitution analogs in computational peptide screening workflows.
- [1] Chen X, et al. Iteration of Different Tripeptides Where Found When Running the Model with Different Data Set Restrictions. J Chem Inf Model. 2021; 61(6): 2893-2904. Table 4. View Source
